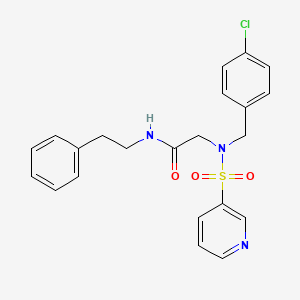

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is commonly referred to as CBPS and has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Structural Characterisation and Complex Formation

Research into similar compounds has demonstrated their potential in forming complexes with metals, leading to a variety of applications in material science and chemistry. For instance, a study on the interaction of pyridine derivatives with metals highlighted the formation of metal complexes with unique structural characteristics, which could be relevant for the development of new materials with specific magnetic, optical, or catalytic properties (A. Sousa et al., 2001).

Antibacterial Agents

Compounds containing a sulfonamido moiety, similar to the specified chemical, have been explored for their potential as antibacterial agents. A study synthesizing novel heterocyclic compounds with sulfonamido groups reported significant antibacterial activities, suggesting the potential of such compounds in medical applications, especially as new antibiotics or in antibacterial coatings (M. E. Azab et al., 2013).

Enzyme Inhibition

Sulfonamide derivatives have been studied for their inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. This research suggests potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of tumors. The structural differences between sulfonamide derivatives can lead to significant variations in their inhibitory effectiveness, highlighting the importance of molecular design in developing new pharmaceuticals (M. Bozdağ et al., 2014).

Antitumor Activity

The design and synthesis of sulfonamide derivatives for antitumor activity represent another significant area of research. By integrating sulfonamide with other pharmacologically active scaffolds, researchers aim to develop new antitumor agents with improved efficacy and lower toxicity. These efforts contribute to the ongoing search for more effective cancer treatments (Z. Huang et al., 2001).

Materials Science

In materials science, the introduction of sulfonamide groups into polymers has been explored to enhance their properties. For example, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties has shown that these materials possess excellent solubility, thermal stability, and mechanical strength, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c23-20-10-8-19(9-11-20)16-26(30(28,29)21-7-4-13-24-15-21)17-22(27)25-14-12-18-5-2-1-3-6-18/h1-11,13,15H,12,14,16-17H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSJVJSSFDPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)

![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)